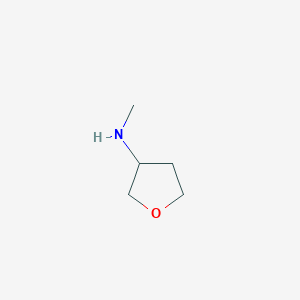

N-methyltetrahydrofuran-3-amine

Description

Contextual Significance of Substituted Tetrahydrofurans in Organic and Medicinal Chemistry

The tetrahydrofuran (B95107) (THF) ring, a five-membered cyclic ether, is a privileged scaffold in a multitude of biologically active molecules and natural products. researchgate.netnih.gov Its structural and electronic properties make it a valuable component in drug discovery and development. The THF motif is present in numerous FDA-approved pharmaceuticals, highlighting its importance in medicinal chemistry. nih.gov For instance, the anti-HIV drug Darunavir and the antihypertensive medication Terazosin both feature a tetrahydrofuran core. nih.govnih.gov

The significance of the THF ring extends to its role as a versatile synthetic intermediate. researchgate.net Its ability to undergo various chemical transformations allows for the construction of complex molecular architectures. nih.gov The stereoselective synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, as the spatial arrangement of substituents on the THF ring can profoundly influence the biological activity of the resulting molecule. nih.govrsc.org A wide range of natural products, including lignans (B1203133), polyether ionophores, and acetogenins, contain the tetrahydrofuran substructure and exhibit diverse biological activities such as antitumor, antimicrobial, and antiprotozoal effects. nih.gov

The prevalence of the tetrahydrofuran motif in marine natural products is also noteworthy, with many of these compounds displaying promising biological activities, positioning them as potential leads for new antibiotics and anticancer agents. nih.gov

Overview of Aminated Tetrahydrofuran Derivatives in Contemporary Chemical Synthesis

Aminated tetrahydrofuran derivatives are a class of compounds that incorporate both the tetrahydrofuran ring and an amino group. These molecules serve as crucial building blocks in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The presence of the amino group provides a key functional handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug screening.

The synthesis of these derivatives can be achieved through various methods, including the reductive amination of furan-derived ketones, which can be transformed into THF-derived amines. researchgate.netscispace.com This approach is particularly relevant in the context of green chemistry, as it allows for the conversion of biomass-derived platform molecules into valuable nitrogen-containing chemicals. researchgate.net The development of efficient catalytic systems for these transformations is an active area of research. researchgate.netscispace.com

Furthermore, aminated tetrahydrofurans are utilized as ligands in catalysis and as key intermediates in the synthesis of biologically active compounds. rsc.orgnih.gov For example, 3-aminotetrahydrofuran (B1273345) is a known component in the synthesis of various medicinal compounds. lookchem.com The ability to synthesize enantiomerically pure forms of these aminated derivatives is of paramount importance, as the stereochemistry at the amino-substituted carbon often plays a critical role in the molecule's biological function. lookchem.comresearchgate.net

Research Landscape and Emerging Applications of N-Methyltetrahydrofuran-3-amine

N-Methyltetrahydrofuran-3-amine is a specific aminated tetrahydrofuran derivative that is emerging as a valuable building block in chemical synthesis. While extensive, dedicated research on this particular compound is still growing, its utility is being recognized in various synthetic applications. It is commercially available from several suppliers, indicating its increasing use in research and development. sigmaaldrich.comambeed.com

The primary application of N-methyltetrahydrofuran-3-amine appears to be as a precursor or intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. For instance, derivatives of N-methyltetrahydrofuran-3-amine have been investigated as components of novel HIV-1 protease inhibitors. researchgate.net In this context, the N-methyltetrahydrofuranyl group acts as a P2 ligand, designed to interact with the active site of the protease enzyme. researchgate.net

Research has also explored the synthesis of various derivatives of 3-aminotetrahydrofuran, with the N-methylated version being a key example. These synthetic efforts are often focused on creating libraries of compounds for biological screening. The development of efficient synthetic routes to N-methyltetrahydrofuran-3-amine and its analogs is crucial for facilitating their broader application in drug discovery and materials science.

Stereochemical Considerations and Enantiomeric Forms in Advanced Research

The stereochemistry of N-methyltetrahydrofuran-3-amine is a critical aspect of its chemistry and application. The molecule possesses a chiral center at the C3 position of the tetrahydrofuran ring, where the N-methylamino group is attached. This gives rise to two enantiomers: (R)-N-methyltetrahydrofuran-3-amine and (S)-N-methyltetrahydrofuran-3-amine.

The nitrogen atom in amines can also be a stereocenter; however, in acyclic amines, the two enantiomeric forms rapidly interconvert through a process called pyramidal inversion. libretexts.org This inversion is typically too fast at room temperature to allow for the separation of the enantiomers. libretexts.org

In advanced research, particularly in drug development, the synthesis and use of single enantiomers are often required, as different enantiomers of a chiral drug can have vastly different pharmacological activities. The synthesis of enantiopure (R)- and (S)-3-aminotetrahydrofuran has been a subject of considerable research, with methods starting from chiral precursors like L-aspartic acid, L-methionine, or employing chemoenzymatic resolutions. lookchem.comresearchgate.net These enantiopure 3-aminotetrahydrofurans can then be methylated to produce the corresponding enantiomers of N-methyltetrahydrofuran-3-amine. The (S)-enantiomer is available commercially as its hydrochloride salt. bldpharm.com The development of stereoselective syntheses for these compounds is essential for their application in creating stereochemically defined drugs and other advanced materials. rsc.orgprinceton.edu

Data Tables

Table 1: Properties of N-Methyltetrahydrofuran-3-amine

| Property | Value | Source |

| IUPAC Name | N-methyltetrahydro-3-furanamine | sigmaaldrich.com |

| Molecular Formula | C5H11NO | sigmaaldrich.com |

| Molar Mass | 101.15 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | LQVZUXUQGFIYEK-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVZUXUQGFIYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-67-2 | |

| Record name | N-methyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyltetrahydrofuran 3 Amine and Its Stereoisomers

Strategies for Chiral Induction and Stereoselective Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical in the synthesis of bioactive molecules. For N-methyltetrahydrofuran-3-amine, achieving the desired stereoisomer requires carefully planned strategies that introduce and maintain chirality throughout the synthetic sequence.

Chiral Precursor-Based Approaches for Tetrahydrofuran (B95107) Ring Formation

One of the most direct methods for obtaining enantiomerically pure N-methyltetrahydrofuran-3-amine is to start with a chiral precursor. This "chiral pool" approach leverages naturally occurring or readily available chiral molecules to build the tetrahydrofuran ring with the desired stereochemistry already in place.

For instance, the synthesis of enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride has been achieved starting from natural amino acids like L-aspartic acid or L-methionine. researchgate.net These methods are advantageous as they often avoid chromatographic separations, making them scalable. researchgate.net The chirality of the starting amino acid dictates the stereochemistry of the final product. researchgate.net Another approach involves the use of chiral diols, such as (3R,4R)-1,5-hexadiene-3,4-diol, as the sole source of carbon atoms for constructing the bis-tetrahydrofuran cores found in certain natural products. rsc.org

The formation of the tetrahydrofuran ring itself can be accomplished through various cyclization strategies. For example, intramolecular cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, provides a highly enantioselective route to tetrahydrofuran rings. organic-chemistry.org Similarly, heating readily available chloropolyols in water can lead to a concise and stereoselective synthesis of functionalized tetrahydrofuranols, a method that avoids complex protecting group strategies. organic-chemistry.org

A powerful technique for forming substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Visible-light-mediated deoxygenation of monoallylated diols and β-amino alcohols offers another sustainable pathway to chiral tetrahydrofuran derivatives. nih.gov

Asymmetric Amination and Alkylation Protocols

Asymmetric amination and alkylation reactions are powerful tools for introducing the chiral amine functionality onto a pre-existing tetrahydrofuran scaffold or a precursor. These methods rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Amination: The direct introduction of an amino group in a stereocontrolled manner is a significant challenge. One approach involves the asymmetric hydroamination of diene systems, which has emerged as a major strategy for the asymmetric synthesis of chiral allylic amines. acs.org Another strategy is the enantioselective nucleophilic addition to imines using alkenyl organometallic reagents. acs.org

Asymmetric Alkylation: Asymmetric alkylation involves the stereoselective addition of an alkyl group to a prochiral enolate or its equivalent. While a general method for the direct asymmetric alkylation of simple ketones remains a challenge, significant progress has been made with specific substrates and catalyst systems. nih.gov For example, the use of pseudoephenamine as a chiral auxiliary allows for the highly diastereoselective alkylation of alaninamide pivaldimine to construct quaternary α-methyl α-amino acids. nih.gov This method is versatile and allows for the use of various electrophiles. nih.gov Dual catalysis systems, such as the combination of a ruthenium catalyst for C-H activation and a palladium catalyst for asymmetric allylic alkylation, have also been developed for the synthesis of complex chiral amines. nih.gov

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a highly efficient one-pot procedure that combines the formation of an imine from a ketone or aldehyde with its subsequent stereoselective reduction to an amine. masterorganicchemistry.comyoutube.com This method is particularly valuable for the synthesis of chiral primary amines. thieme-connect.de

The key to enantioselectivity lies in the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, or a chiral Brønsted acid. mdpi.comorganic-chemistry.org For example, iridium-catalyzed asymmetric reductive amination has become a prominent method for synthesizing chiral tetrahydroisoquinolines. mdpi.com Similarly, rhodium-catalyzed transfer hydrogenation of dihydroisoquinolines using a chiral diamine ligand and formic acid/triethylamine as the hydrogen source affords tetrahydroisoquinolines with high enantiomeric excess. mdpi.com

The choice of reducing agent is also crucial. While sodium borohydride (B1222165) can be used, more selective reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the starting ketone or aldehyde. masterorganicchemistry.com A highly stereoselective reductive amination of 3-ketosteroids has been developed using in situ generated sodium acyloxyborohydride, achieving high yields and diastereomeric excess. researchgate.net

Functional Group Interconversions and Derivatization Routes

Once the core tetrahydrofuran ring with the desired stereochemistry is established, further modifications are often necessary to arrive at the final N-methyltetrahydrofuran-3-amine. These transformations involve the interconversion of functional groups and derivatization reactions.

Nucleophilic Substitution Reactions in Tetrahydrofuran Systems

Nucleophilic substitution is a fundamental reaction in organic synthesis and plays a crucial role in introducing the amino group onto the tetrahydrofuran ring. libretexts.orglibretexts.org This can be achieved by reacting a suitable tetrahydrofuran derivative, bearing a good leaving group such as a halide or a sulfonate, with an appropriate nitrogen nucleophile.

The direct use of ammonia (B1221849) as a nucleophile can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org A more controlled approach involves using a protected form of the amine, such as an azide (B81097) or a phthalimide, followed by a deprotection step. For instance, an alkyl halide can react with sodium azide, and the resulting alkyl azide is then reduced to the primary amine.

In the context of tetrahydrofuran synthesis, intramolecular nucleophilic substitution is a common strategy. For example, a molecule containing both a hydroxyl group and a leaving group can undergo cyclization to form the tetrahydrofuran ring. nih.gov While many such reactions are designed to conserve existing stereocenters, methods have been developed where the nucleophilic substitution itself generates new stereocenters. nih.gov

Reduction Methodologies for Amine Introduction

Reduction reactions are essential for converting various nitrogen-containing functional groups into amines. These methods provide a reliable way to introduce the amino group at a late stage of the synthesis.

One of the most common methods is the reduction of a nitrile group to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orgcommonorganicchemistry.com Borane-tetrahydrofuran complex (BH3-THF) is another effective reagent for nitrile reduction, although it requires careful temperature control. commonorganicchemistry.com

The reduction of amides is another versatile method that can lead to primary, secondary, or tertiary amines, depending on the substitution pattern of the amide. libretexts.org For the synthesis of N-methyltetrahydrofuran-3-amine, the reduction of a formamide (B127407) intermediate is a key step. nih.gov The NaBH4/I2 system has been shown to be effective for the one-pot conversion of N-substituted carbonylimidazoles to methylamines, proceeding through a formamide intermediate. nih.gov

Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a widely used method for reducing nitriles and other nitrogen-containing functional groups. commonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts during nitrile reduction, ammonia or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com

Below is a table summarizing various synthetic parameters for the preparation of N-methyltetrahydrofuran-3-amine and its precursors.

| Precursor | Reagent/Catalyst | Solvent | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |

| γ-hydroxy alkene, aryl bromide | Pd catalyst | - | Substituted tetrahydrofuran | up to >20:1 dr | - |

| Monoallylated diol | Visible light, photocatalyst | - | Chiral tetrahydrofuran | - | - |

| Alaninamide pivaldimine | Alkylating agent, chiral auxiliary | - | Quaternary α-methyl α-amino acid | 83-95 | ≥19:1 dr |

| 3-Ketosteroid | Amine, sodium acyloxyborohydride | - | 3β-Aminosteroid | 96 | up to 95% de |

| N-substituted carbonylimidazole | NaBH4/I2 | THF | Monomethylamine | Moderate to good | - |

| Nitrile | BH3-THF | THF | Primary amine | - | - |

Catalytic Hydrogenation of N-Protected Precursors

Catalytic hydrogenation represents a key strategy for the synthesis of amines, often involving the reduction of suitable nitrogen-containing functional groups. In the context of producing N-methyltetrahydrofuran-3-amine, this can involve the hydrogenation of N-protected precursors. While direct catalytic hydrogenation of an N-protected form of a tetrahydrofuran-3-amine precursor to yield the N-methylated product is a plausible synthetic route, specific examples detailing this exact transformation are not prevalent in the provided search results. However, the broader principles of catalytic hydrogenation are well-established. For instance, the reduction of amides or other nitrogen-containing groups over catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common industrial practice.

The general approach would involve the initial synthesis of a precursor molecule where the amine functionality is protected, for example, as an amide or a carbamate. This protected intermediate would then be subjected to catalytic hydrogenation. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that would need to be optimized to achieve efficient conversion and high yields of the desired N-methyltetrahydrofuran-3-amine.

Hydrazine-Mediated Reduction Processes

Hydrazine (B178648) and its derivatives are utilized in various reductive transformations in organic synthesis. The cleavage of N-N bonds in hydrazine derivatives is a notable method for preparing amines. rsc.orgresearchgate.net A powerful and cost-effective method for this transformation involves the use of aqueous titanium(III) trichloride, which facilitates the reductive cleavage of N-N bonds under a range of pH conditions, from acidic to basic, to produce amines in good yields. rsc.orgresearchgate.net This method is compatible with various functional groups, including C-C double bonds and acyl groups. rsc.org

Another approach involves the reduction of hydrazines using reagents like samarium(II) iodide in the presence of a suitable proton source, such as water, catalyzed by ruthenium complexes. rsc.org This method has been demonstrated to be effective for the synthesis of ammonia from hydrazine hydrate. rsc.org While not directly applied to N-methyltetrahydrofuran-3-amine in the provided information, these hydrazine reduction methods represent viable synthetic strategies that could be adapted for its synthesis from a corresponding hydrazine precursor.

Reductive Amination from Formylated Tetrahydrofuran Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. scispace.commdpi.com This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-methyltetrahydrofuran-3-amine, a key intermediate would be a formylated tetrahydrofuran derivative, such as 3-formyltetrahydrofuran.

One patented method describes the synthesis of 3-aminomethyl tetrahydrofuran starting from maleic glycol. google.com The process involves cyclization to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. google.com This aldehyde is then subjected to reductive amination with ammonia and hydrogen over a hydroxyapatite-supported nickel catalyst to produce 3-aminomethyl tetrahydrofuran. google.com To obtain the N-methyl derivative, this process could be modified by using methylamine (B109427) instead of ammonia, or by a subsequent N-methylation step.

The Leuckart-Wallach reaction is a classic example of reductive amination where formic acid or its derivatives serve as the reducing agent. mdpi.comtue.nl This reaction can be used to convert aldehydes and ketones to their corresponding N-formylated amines, which can then be hydrolyzed to the primary amine or further manipulated. tue.nl The use of formamide in these reactions has been explored, highlighting its role as a versatile chemical feedstock. tue.nl

Acylation Reactions of the Amine Moiety

Primary and secondary amines readily undergo acylation reactions with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is a fundamental transformation in organic chemistry and is crucial for the derivatization of amines. In the context of N-methyltetrahydrofuran-3-amine, which is a secondary amine, acylation would proceed to yield an N-acyl-N-methyltetrahydrofuran-3-amine. This reaction is generally efficient and does not proceed to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Tandem and Multicomponent Reaction Sequences

Tandem and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.

Intramolecular N-Methyl Aminoetherification Studies

A mild, rhodium-catalyzed method has been developed for the synthesis of cyclic N-methyl-2,3-aminoethers through a domino reaction involving olefin aziridination followed by aziridine (B145994) ring-opening. rsc.orgrsc.org This methodology is applicable to the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans. rsc.orgrsc.org The reaction demonstrates good tolerance for a variety of functional groups on the starting styrenyl or aliphatic olefins. rsc.org

Table 1: Scope of Intramolecular N-Methyl Aminoetherification for Tetrahydrofuran Synthesis rsc.org

| Substrate (Styrene Derivative) | Product (N-Me-2,3-trans-tetrahydrofuran) | Isolated Yield (%) |

| p-OMe | 3b | 85 |

| p-F | 3h | 78 |

| p-CN | 3i | 76 |

| p-CO₂Me | 3j | 82 |

| p-S(=O)Me | 3l | 58 |

Reaction conditions: Substrate (1.0 mmol), TsONHMe (1.5 mmol), [Rh₂(esp)₂] (1 mol-%) in 2,2,2-trifluoroethanol (B45653) (TFE) at 65 °C.

This intramolecular N-methyl aminoetherification provides a direct route to N-methylated aminotetrahydrofuran structures, showcasing a sophisticated approach to constructing this heterocyclic motif.

Catalysis in N-Methyltetrahydrofuran-3-amine Synthesis

The synthesis of N-methyltetrahydrofuran-3-amine can be achieved through various catalytic pathways. Modern methodologies prioritize efficiency, selectivity, and the use of robust catalytic systems. These approaches include leveraging hydrogen borrowing concepts, specific metal-catalyzed hydrogenations, and advanced organometallic transformations.

Homogeneous Catalysis for Hydrogen Borrowing Reactions

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an elegant and atom-economical approach for the N-alkylation of amines. nih.gov This process avoids the need for pre-activated alkylating agents, such as alkyl halides, and instead uses alcohols directly, with water being the only byproduct. researchgate.net

The general mechanism involves three key steps catalyzed by a single transition-metal complex nih.gov:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from an alcohol (e.g., methanol) to form a reactive carbonyl intermediate (formaldehyde).

Condensation: The in situ-generated aldehyde reacts with an amine (tetrahydrofuran-3-amine) to form an imine or enamine intermediate.

Hydrogenation: The catalyst returns the borrowed hydrogen to the intermediate, reducing it to the final N-alkylated amine product (N-methyltetrahydrofuran-3-amine).

A variety of transition metals, including ruthenium, palladium, and iridium, have been developed for this class of reaction. nih.govresearchgate.net For the specific N-methylation of tetrahydrofuran-3-amine, a homogeneous ruthenium or iridium complex in the presence of methanol (B129727) would be a highly effective synthetic route, proceeding through the mechanism outlined above. This strategy is a cornerstone of modern, sustainable amine synthesis. researchgate.netrsc.org

Role of Palladium Catalysts in Hydrogenation

Palladium catalysts, particularly palladium on carbon (Pd/C), are highly effective for hydrogenation reactions, including reductive amination. This process can be a key strategy for synthesizing N-methyltetrahydrofuran-3-amine. A plausible synthetic route involves the reaction of a precursor, tetrahydrofuran-3-one, with methylamine to form an intermediate imine (or the corresponding enamine).

This imine is not isolated but is hydrogenated in situ under a hydrogen atmosphere using a palladium catalyst. Palladium nanoparticles have proven efficient for such reductive aminations, especially in the synthesis of tertiary amines. nih.gov The process involves the catalytic transfer of hydrogen from the gas phase to the C=N double bond of the imine intermediate. While palladium on activated carbon is a classic choice, the performance and selectivity of the catalyst can be tuned by modifying the support or using palladium hydroxides. nih.govresearchgate.net

Table 1: Comparison of Catalytic Precursors for Reductive Amination

| Precursor | Reagent | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Tetrahydrofuran-3-one | Methylamine, H₂ | Pd/C | N-methyltetrahydrofuran-3-amine | Direct formation from a ketone precursor via an imine intermediate. nih.gov |

Ruthenium-Based Catalysts in Metathesis/Isomerization Sequences

Ruthenium-based catalysts are renowned for their utility in olefin metathesis, a powerful carbon-carbon bond-forming reaction. nih.govsigmaaldrich.com A ring-closing metathesis (RCM) approach can be envisioned for the synthesis of the tetrahydrofuran ring system, which is the core of the target molecule. This advanced strategy could involve a diallyl ether derivative containing a protected amine function.

Recent studies have explored tandem RCM/isomerization sequences to generate various cyclic ethers and amines. nih.gov For instance, a suitably substituted N-protected diallylamine (B93489) could undergo RCM using a second-generation Grubbs or Hoveyda-Grubbs catalyst to form a five-membered unsaturated heterocyclic intermediate. Subsequent isomerization and reduction steps would yield the saturated tetrahydrofuran amine scaffold. These reactions have been shown to be effective in green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), highlighting the synergy between advanced catalysis and sustainable chemistry. nih.govresearchgate.netresearcher.life The development of mechanochemical methods for ruthenium-catalyzed olefin metathesis further expands the toolkit for such transformations. nih.gov

Iridium-Catalyzed N-Methylation

Iridium complexes have emerged as exceptionally efficient catalysts for the N-methylation of amines using methanol as a sustainable C1 source. acs.orgorganic-chemistry.org This transformation operates via the hydrogen-borrowing mechanism discussed previously, but iridium catalysts often exhibit superior activity and selectivity for this specific methylation.

Catalyst systems based on iridium(I) complexes with N-heterocyclic carbene (NHC) ligands show high performance. acs.org The process is highly selective for mono-N-methylation, which is crucial for converting tetrahydrofuran-3-amine to the desired product without significant formation of the tertiary amine. Recent advancements have led to supported iridium catalysts that are recyclable and can operate without additives, further enhancing the green credentials of the process. rsc.orgdocumentsdelivered.com The high efficiency of these catalysts allows for very low catalyst loadings (S/C ratio as high as 50,000) and has been successfully applied to the late-stage methylation of complex drug molecules, demonstrating its robustness and broad functional group tolerance. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

A shift towards environmentally benign processes is a driving force in modern chemical synthesis. This involves the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous solvents with greener alternatives.

Utilization of Eco-Friendly Solvents (e.g., 2-Methyltetrahydrofuran) in Synthetic Protocols

2-Methyltetrahydrofuran (2-MeTHF) is a premier example of a green solvent that is increasingly used as a replacement for less desirable solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). chempoint.comchemicalbook.com Derived from renewable biomass sources such as agricultural waste, 2-MeTHF offers significant environmental and practical advantages. chempoint.comresearchgate.net

Table 2: Property Comparison of 2-MeTHF and THF

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |

|---|---|---|

| Source | Bio-based (from furfural) chempoint.com | Petroleum-based |

| Boiling Point | 80 °C chempoint.com | 66 °C chempoint.com |

| Water Solubility | Low (4.1 g/100g at 20°C), forms an azeotrope chempoint.comchemicalbook.com | Infinite chempoint.com |

| Phase Separation | Forms clean phase separations with water chempoint.com | Requires co-solvents (e.g., toluene) for phase separation |

| Stability | Greater stability in the presence of acids and bases chempoint.com | Less stable |

Catalyst Efficiency and Atom Economy in N-Alkylation Processes

The synthesis of N-methyltetrahydrofuran-3-amine and its stereoisomers places significant emphasis on green chemistry principles, where catalyst efficiency and atom economy are paramount. Advances in N-alkylation methodologies have moved away from traditional, wasteful processes towards highly efficient, catalyzed reactions that maximize the incorporation of reactant atoms into the final product.

Catalyst Efficiency

Catalyst efficiency in the N-methylation of tetrahydrofuran-3-amine is a measure of a catalyst's ability to produce the desired product quickly and selectively. Key metrics include chemical yield, selectivity towards mono-N-methylation, and the catalyst's turnover number and frequency.

Modern catalytic strategies for N-alkylation often employ "borrowing hydrogen" or "hydrogen autotransfer" mechanisms. researchgate.net These processes are recognized as green, cost-effective, and atom-economical, with water being the only byproduct. researchgate.net In this approach, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol (in this case, methanol) to oxidize it to an aldehyde. whiterose.ac.uk The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine. whiterose.ac.uk

A variety of transition-metal catalysts, including those based on ruthenium, iridium, iron, and copper, have been developed for the N-methylation of amines using methanol. whiterose.ac.uknih.gov

Ruthenium Catalysts: Ruthenium complexes have demonstrated high efficiency. For instance, a (DPEPhos)RuCl₂PPh₃ catalyst system was effective for the N-methylation of various amines with methanol under weak base conditions, highlighting its potential for analogous cyclic amines. nih.govacs.org

Iridium Catalysts: Iridium(I) complexes featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been evaluated for the N-methylation of amines with methanol, showing good conversion rates and complete selectivity for mono-N-methylation products. acs.org

Photocatalysts: An innovative approach uses a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst, which enables the N-methylation of amines with methanol at room temperature under UV-vis light. organic-chemistry.org This method is highly selective, produces only water as a byproduct, and tolerates a wide range of functional groups. organic-chemistry.org

Reductive amination is another cornerstone of efficient amine synthesis. youtube.com This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. youtube.com For the synthesis of N-methyltetrahydrofuran-3-amine, this would typically involve reacting tetrahydrofuran-3-amine with formaldehyde (B43269) over a catalyst. Palladium-based catalysts, such as Pd(OH)₂/g-C₃N₄, have been shown to be highly active and selective for reductive amination, even for the synthesis of sterically hindered amines at room temperature. mdpi.comnih.gov

Atom Economy

Atom economy is a critical metric for evaluating the "greenness" of a chemical process, measuring how many atoms from the reactants are incorporated into the desired product. wordpress.com The N-alkylation of amines provides a clear example of how synthetic methodology directly impacts atom economy. mygreenlab.org

Traditional Methylation: Conventional methods using methylating agents like methyl iodide generate stoichiometric amounts of salt byproducts. This results in a poor atom economy, as a significant portion of the reactant mass becomes waste. nih.gov

Reductive Amination: The use of formaldehyde and a hydrogen source for reductive amination is significantly more atom-economical. The primary byproduct is water, a small and environmentally benign molecule, leading to a much higher percentage of atoms from the reactants being incorporated into the final N-methylated amine. mdpi.com

"Borrowing Hydrogen" with Methanol: This method is among the most powerful strategies in terms of atom economy. acs.org Using methanol as the methylating agent is advantageous because it is inexpensive, readily available, and less hazardous than traditional reagents. acs.org The reaction produces only water as a byproduct, leading to a very high atom economy. nih.govacs.org

The following interactive table provides a comparative analysis of the theoretical atom economy for different N-methylation methods.

Note: Theoretical atom economy is calculated as: (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100. The calculation assumes tetrahydrofuran-3-amine as the starting amine.

The clear trend towards higher atom economy with modern catalytic methods like reductive amination and borrowing hydrogen highlights the significant strides made in developing sustainable synthetic pathways for N-methylated amines. researchgate.netresearchgate.net

Compound Name Table

| Compound Name |

|---|

| N-methyltetrahydrofuran-3-amine |

| Tetrahydrofuran-3-amine |

| Methanol |

| Formaldehyde |

| Methyl Iodide |

| Ruthenium |

| Iridium |

| Palladium |

| Silver |

Chemical Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Amine-Based Transformations

The amine group in N-methyltetrahydrofuran-3-amine is the primary site of reactivity, engaging in fundamental reactions such as N-alkylation and N-methylation.

The N-alkylation and N-methylation of amines, including N-methyltetrahydrofuran-3-amine, can be achieved through various catalytic methods. A common approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst.

A proposed catalytic cycle for the N-alkylation of an amine with an alcohol, catalyzed by an Iridium(III) complex, begins with the deprotonation of the alcohol by a base. The resulting alkoxide coordinates to the metal center. Subsequent β-hydride elimination generates a metal-hydride species and an aldehyde or ketone. The amine then reacts with the carbonyl compound to form a hemiaminal, which dehydrates to an iminium ion. Finally, the metal-hydride species reduces the iminium ion to the N-alkylated amine, regenerating the active catalyst. nih.gov

For N-methylation, methanol (B129727) is a common methylating agent. The catalytic cycle is similar to N-alkylation, where methanol is oxidized to formaldehyde (B43269), which then reacts with the amine. nih.gov Another approach for N-methylation utilizes dimethyl carbonate (DMC) in the presence of a bimetallic catalytic system, such as Cu-Zr nanoparticles. nih.gov This method offers a selective route to N-methylated amines. nih.gov

Table 1: Proposed Catalytic Cycle for N-Alkylation of N-methyltetrahydrofuran-3-amine

| Step | Description |

|---|---|

| 1. Alcohol Activation | The alcohol (R-OH) is deprotonated by a base, and the resulting alkoxide coordinates to the metal catalyst (e.g., Ir). |

| 2. Oxidation | β-hydride elimination from the coordinated alkoxide forms a metal-hydride species and a carbonyl compound (aldehyde or ketone). |

| 3. Imine/Iminium Formation | N-methyltetrahydrofuran-3-amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine or iminium ion. |

| 4. Reduction | The metal-hydride species reduces the imine or iminium ion to the corresponding N-alkylated product. |

| 5. Catalyst Regeneration | The catalyst is regenerated and can enter another catalytic cycle. |

The nitrogen atom in N-methyltetrahydrofuran-3-amine possesses a lone pair of electrons, making it a nucleophile. libretexts.org Its nucleophilicity is influenced by several factors, including steric hindrance around the nitrogen atom and the electronic effects of the tetrahydrofuran (B95107) ring. The general trend for amine nucleophilicity is tertiary > secondary > primary. mnstate.edu As a secondary amine, N-methyltetrahydrofuran-3-amine is expected to be more nucleophilic than its primary amine analogue, tetrahydrofuran-3-amine. masterorganicchemistry.com This enhanced nucleophilicity allows it to readily attack electrophilic centers. youtube.com

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com However, steric hindrance can reduce nucleophilicity without significantly affecting basicity. masterorganicchemistry.com The tetrahydrofuran ring, while not excessively bulky, does impose some steric constraints that can modulate the reactivity of the amine group.

Formation of N-Alkyl Derivatives and Amides

The nucleophilic nature of N-methyltetrahydrofuran-3-amine allows for the straightforward formation of N-alkyl derivatives and amides.

N-alkylation can be achieved by reacting N-methyltetrahydrofuran-3-amine with alkyl halides through an SN2 mechanism. libretexts.org The reaction proceeds with the amine acting as the nucleophile, displacing the halide leaving group. libretexts.org To avoid polyalkylation and the formation of quaternary ammonium (B1175870) salts, it is often necessary to use an excess of the amine or a non-nucleophilic base to neutralize the hydrogen halide byproduct. mnstate.edulibretexts.org

Amide formation typically involves the reaction of N-methyltetrahydrofuran-3-amine with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com These reactions proceed via nucleophilic acyl substitution. masterorganicchemistry.com The reaction with acyl chlorides is generally vigorous, while the reaction with acid anhydrides is slower and may require heating. libretexts.org Direct reaction with carboxylic acids to form amides is also possible but often requires activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. masterorganicchemistry.com Furthermore, amides can be synthesized from esters and amines, a process that can be catalyzed by Lewis acids or proceed under neutral conditions with the liberation of hydrogen gas using specific ruthenium catalysts. nih.govgoogle.com

Table 2: Synthesis of N-Alkyl and Amide Derivatives

| Derivative | Reagent | Reaction Type |

|---|---|---|

| N-Alkyl Derivative | Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) |

| Amide | Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution |

| Amide | Acid Anhydride ((RCO)₂O) | Nucleophilic Acyl Substitution |

| Amide | Carboxylic Acid (RCOOH) + DCC | Dehydration/Condensation |

| Amide | Ester (RCOOR') | Aminolysis |

A rhodium-catalyzed method has been developed for the synthesis of cyclic unprotected N-Me and N-H 2,3-aminoethers through a domino reaction involving olefin aziridination and subsequent aziridine (B145994) ring-opening. nih.gov This methodology is applicable to the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans. nih.gov

Intramolecular Cyclization Pathways

N-methyltetrahydrofuran-3-amine and its derivatives can potentially undergo intramolecular cyclization reactions, depending on the presence of suitable reactive groups within the molecule. For instance, a derivative of N-methyltetrahydrofuran-3-amine containing a pendant electrophilic group could cyclize through the nucleophilic attack of the amine nitrogen.

Studies on tripeptides containing tetrahydrofuran amino acids have shown that both intra- and intermolecular cyclizations are possible, with the outcome often determined by kinetic and thermodynamic factors. nih.gov Density functional theory (DFT) calculations have been used to investigate the preference for these cyclization pathways. nih.gov In the context of forming fused heterocyclic systems, intramolecular cyclization of cyclic ketone-derived amines has been utilized to synthesize trifluoromethylated fused tricyclic pyrazoles. rsc.org This suggests that appropriately substituted derivatives of N-methyltetrahydrofuran-3-amine could serve as precursors for novel fused heterocyclic structures.

Research has also demonstrated the intramolecular aza-Michael cyclization of sulfamates and sulfamides onto α,β-unsaturated esters, amides, and nitriles, providing a method for constructing new C-N bonds with high diastereoselectivity. chemrxiv.org

Role in Advanced Organic Synthesis and Building Block Applications

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of N-methyltetrahydrofuran-3-amine makes it an invaluable starting material for the synthesis of complex molecular architectures. wikipedia.org The term "chiral pool synthesis" refers to the strategy of utilizing readily available, enantiomerically pure natural products as starting materials. nih.gov While not a natural product itself, enantiomerically pure forms of N-methyltetrahydrofuran-3-amine, such as (S)-N-Methyltetrahydrofuran-3-amine hydrochloride, are commercially available and serve a similar purpose. sigmaaldrich.combldpharm.com This allows for the direct incorporation of a defined stereocenter into a target molecule, bypassing the often challenging and costly steps of creating chirality from achiral precursors.

The tetrahydrofuran (B95107) motif is a common substructure in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.gov The presence of the N-methylamino group provides a convenient handle for further chemical transformations, enabling the construction of intricate molecular frameworks with high stereochemical control. For instance, the amine can act as a nucleophile in various coupling reactions, allowing for the attachment of diverse substituents and the extension of the molecular scaffold.

Table 1: Properties of (S)-N-Methyltetrahydrofuran-3-amine hydrochloride

| Property | Value |

| CAS Number | 1292324-44-7 |

| Linear Formula | C5H12ClNO |

| IUPAC Name | (3S)-N-methyltetrahydro-3-furanamine hydrochloride |

| InChI Key | FHFUVNKNOZMSJF-JEDNCBNOSA-N |

| Physical Form | Solid |

| Purity | 97% |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Application in Asymmetric Synthesis as a Chiral Inducer or Catalyst

Beyond its role as a structural component, N-methyltetrahydrofuran-3-amine and its derivatives can be employed as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. In asymmetric synthesis, a chiral molecule is used to influence the formation of a new stereocenter, leading to an excess of one enantiomer over the other. nih.gov

Chiral amines are known to be effective catalysts in a variety of asymmetric transformations. rsc.orgresearchgate.net For example, they can be used to activate substrates in Michael additions, Friedel-Crafts reactions, and Mannich reactions, directing the approach of the incoming nucleophile to create a specific stereoisomer. mdpi.com The conformational rigidity of the tetrahydrofuran ring in N-methyltetrahydrofuran-3-amine can enhance the selectivity of these transformations by creating a well-defined chiral environment around the catalytic site.

Furthermore, chiral amines can be used as resolving agents to separate racemic mixtures. wikipedia.org This process, known as chiral resolution, involves the formation of diastereomeric salts with a chiral acid. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the amine can be recovered. wikipedia.org

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The tetrahydrofuran ring and the amine functionality are prevalent structural motifs in a vast number of pharmaceutical compounds. nih.gov Consequently, N-methyltetrahydrofuran-3-amine serves as a crucial intermediate in the synthesis of various pharmaceutically relevant scaffolds. google.comnih.gov The tetrahydrofuran core can impart desirable pharmacokinetic properties to a drug molecule, such as improved solubility and metabolic stability.

For example, substituted 3-aminotetrahydrofurans are key components in the synthesis of potent and selective inhibitors of various enzymes and receptors. researchgate.net The N-methyl group can play a significant role in modulating the biological activity and selectivity of the final compound. The synthesis of these complex molecules often involves the coupling of the N-methyltetrahydrofuran-3-amine core with other functionalized building blocks. google.com

A notable application is in the preparation of α-amino 1,3,4-oxadiazoles, which are considered privileged structures in medicinal chemistry. nih.gov A modern synthetic approach involves the iridium-catalyzed reductive three-component coupling of tertiary amides or lactams, carboxylic acids, and (N-isocyanimino)triphenylphosphorane, which can be applied to derivatives of N-methyltetrahydrofuran-3-amine to generate novel drug candidates. nih.gov

Precursor for Novel Chemical Entities and Libraries

The quest for novel chemical entities (NCEs) is a driving force in drug discovery. nih.gov N-methyltetrahydrofuran-3-amine provides a versatile platform for the generation of diverse chemical libraries. By systematically modifying the amine functionality or other positions on the tetrahydrofuran ring, a vast array of new compounds with potentially unique biological activities can be synthesized.

The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. google.com Furthermore, the tetrahydrofuran ring itself can be further functionalized. This modular approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for desirable biological properties. Chemical companies like Enamine offer a wide variety of building blocks, including functionalized amines and heterocyclic scaffolds, that are used to create these libraries for medicinal chemistry programs. enamine.net

Integration into Peptide Synthesis Methodologies

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-methylated amino acids, in particular, are known to increase conformational rigidity, improve membrane permeability, and enhance resistance to enzymatic degradation. nih.govmdpi.com

N-methyltetrahydrofuran-3-amine can be viewed as a cyclic, N-methylated amino acid analogue. Its integration into peptide chains can significantly impact the peptide's secondary structure and, consequently, its biological activity. mdpi.com Methods have been developed for the ribosomal synthesis of peptides containing N-methyl amino acids, opening up the possibility of creating large, diverse libraries of modified peptides. nih.gov

The synthesis of peptides containing N-methylated residues can be challenging, but solid-phase peptide synthesis (SPPS) methodologies have been adapted to accommodate these building blocks. The unique conformational constraints imposed by the tetrahydrofuran ring of N-methyltetrahydrofuran-3-amine can lead to peptides with novel and potentially advantageous pharmacological profiles.

Pharmacological and Biological Research Context

Evaluation of Potential Biological Activities of N-Methyltetrahydrofuran-3-amine Analogs and Derivatives

The tetrahydrofuran (B95107) ring serves as a versatile scaffold in drug discovery, with its analogs being evaluated for a range of biological activities. The specific substitutions on the ring system are critical in determining the compound's pharmacological profile. nih.gov

The furan (B31954) and tetrahydrofuran moieties are key components in the development of new antimicrobial agents. nih.gov Researchers have prepared chemical libraries based on mono- and bis-tetrahydrofuran structures to screen for antimicrobial effects. researchgate.net These libraries include various derivatives, with key intermediates such as tetrahydrofuran methyl amines and ureas being synthesized for further modification. researchgate.net

Derivatives of tetrahydrofuran have been a significant area of interest in neuroscience research due to their interaction with key neurotransmitter systems. nih.gov Neurotransmitters are chemical messengers, such as serotonin (B10506), dopamine (B1211576), and acetylcholine (B1216132), that are fundamental to signal transmission in the nervous system and regulate functions from mood to muscle control. nih.govyoutube.com

A prominent example is muscarine (B1676868), a natural product containing a substituted tetrahydrofuran ring, which mimics the action of the neurotransmitter acetylcholine at muscarinic receptors. wikipedia.org This interaction highlights the potential of the tetrahydrofuran scaffold to engage with cholinergic systems.

More targeted research has identified 2,5-disubstituted tetrahydrofurans as highly potent and selective serotonin re-uptake inhibitors (SSRIs). nih.gov By inhibiting the re-uptake of serotonin, these compounds enhance its availability in the synapse, a mechanism central to the treatment of depression. nih.gov Studies revealed that specific structural features, such as a trans relative stereochemistry of the substituents on the tetrahydrofuran ring and the presence of lipophilic groups on an associated aromatic moiety, were crucial for high binding affinity and selectivity for the serotonin transporter over those for dopamine and norepinephrine (B1679862). nih.gov

Table 1: Neurotransmitter Re-uptake Inhibition by Tetrahydrofuran Derivatives This table presents data on the potency and selectivity of specific tetrahydrofuran analogs as inhibitors of human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

| Compound | hSERT K i (nM) | hDAT IC 50 (nM) | hNET IC 50 (nM) | Selectivity Ratio (hDAT/hSERT) | Selectivity Ratio (hNET/hSERT) |

|---|---|---|---|---|---|

| 32c | 0.80 | 1118 | >10000 | 1397 | >12500 |

| 32d | 1.1 | 1810 | >10000 | 1645 | >9090 |

Data sourced from a study on 2,5-disubstituted tetrahydrofurans. nih.gov Ki represents the binding affinity, while IC50 represents the concentration required to inhibit 50% of neurotransmitter uptake. Higher selectivity ratios indicate a greater preference for the serotonin transporter.

The anti-inflammatory potential of compounds containing furan and amine functionalities has been an active area of investigation. nih.govnih.gov Inflammation is a complex biological response involving various mediators, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6, and enzymes such as cyclooxygenase-2 (COX-2). rsc.org

Research has demonstrated that certain furan derivatives can exert anti-inflammatory effects. nih.gov For example, methyl derivatives of flavone, which can contain furan-like rings, were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by stimulated macrophages. mdpi.com Similarly, studies on N-acylderivatives of 7-amino-2,3-polymethyleneindoles showed significant inhibitory activity in carrageenan-induced edema in rats, a standard model for assessing anti-inflammatory effects. nih.gov These findings suggest that heterocyclic amine derivatives can possess notable anti-inflammatory properties, providing a rationale for exploring similar activities in N-methyltetrahydrofuran-3-amine analogs.

Molecular Interaction Studies and Receptor Binding

To understand the biological activity of a compound, it is essential to study its interactions at a molecular level. This involves identifying the specific biological targets, such as receptors or enzymes, and characterizing the binding process.

Receptor binding studies are crucial for quantifying the affinity of a molecule for its biological target. These assays often use a radiolabeled ligand that is known to bind to the target. By measuring how effectively a test compound competes with and displaces the radiolabeled ligand, its binding affinity (Ki) can be determined. nih.gov

In the context of neuroactive tetrahydrofuran derivatives, binding assays were used to evaluate their interaction with human transporters for serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET). nih.gov The results identified compounds with high affinity for hSERT and significantly lower affinity for hDAT and hNET, confirming their selectivity. nih.gov Another example is the interaction of muscarine with different subtypes of muscarinic acetylcholine receptors, which has been extensively characterized through binding studies. wikipedia.org

Many drugs exert their effects by inhibiting the activity of specific enzymes. mdpi.com Enzyme inhibition assays are used to measure the potency of a compound, typically reported as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or a Ki value (the inhibition constant). mdpi.comnih.gov

A notable example involves the design of substituted tetrahydrofuran derivatives as potent inhibitors of HIV-1 protease, an enzyme critical for viral replication. nih.gov Researchers designed these derivatives to fit into the S2 subsite of the enzyme's active site. nih.gov Through synthesis and biological evaluation, inhibitors with Ki values in the nanomolar range were identified. nih.gov

Table 2: HIV-1 Protease Inhibitory Activity of a Tetrahydrofuran Derivative This table shows the inhibitory activity of a selected compound against the HIV-1 protease enzyme.

| Inhibitor | HIV-1 Protease K i (nM) |

|---|---|

| 4a | 0.4 |

Data sourced from a study on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors. nih.gov A lower Ki value indicates more potent inhibition.

These inhibition studies are a cornerstone of developing a Structure-Activity Relationship (SAR) . SAR investigations systematically modify the chemical structure of a lead compound and assess how these changes affect its biological activity. nih.gov This process helps identify the key chemical features—or pharmacophore—responsible for the desired effect. For instance, in the development of tetrahydrofuran-based SSRIs, SAR studies revealed that trans stereochemistry and specific lipophilic substitutions were essential for high potency. nih.gov Similarly, for the HIV-1 protease inhibitors, SAR was used to optimize the substituents on the tetrahydrofuran ring to maximize interactions with the enzyme's active site. nih.gov Computational docking simulations are often used in conjunction with experimental data to visualize the predicted binding orientation and understand the intermolecular forces driving the interaction between the ligand and the protein. nih.gov

Analysis of Binding Affinity and Modulatory Effects of Structural Modifications

The binding affinity of molecules containing the tetrahydrofuran core is significantly influenced by structural modifications. In the context of HIV protease inhibitors, the tetrahydrofuran ring acts as a potent P2 ligand. The significance of the oxygen atom within the ring is highlighted by research where its replacement with a methylene (B1212753) group led to a drastic loss of antiviral activity, likely due to the loss of hydrogen bonding within the P2 site of the protease. nih.gov

Further modifications, such as the development of a fused cyclopentane-tetrahydrofuran (Cp-THF) ring system, have led to potent inhibitors of HIV protease. nih.gov For instance, substituting the 4-amino group of a related sulfonamide with a para-hydroxymethyl group improved the enzyme inhibitory potency by more than 30-fold. nih.gov In another example involving tricyclic tetrahydrofuran derivatives, the specific stereochemistry (syn-anti-syn configuration) of the rings was found to be tenfold more potent than the syn-syn-syn equivalent. nih.gov X-ray crystallography revealed that the oxygen of the third tetrahydrofuran ring participates in a network of hydrogen-bonding interactions with multiple amino acid residues of the HIV-1 protease. nih.gov

These examples underscore the principle that modifications to the core structure and its substituents can dramatically modulate binding affinity and biological activity.

Role as a Chiral Amine in Medicinal Chemistry

Chiral amines are fundamental building blocks in pharmaceutical and medicinal chemistry, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment. nih.gov These structures are prevalent in a vast array of natural products and biologically active compounds. nih.govrsc.org N-methyltetrahydrofuran-3-amine, as a chiral amine, falls into this important class of molecules. bldpharm.com

The synthesis of chiral amines is a major focus of research, with methods like asymmetric hydrogenation being employed to produce them with high enantioselectivity. nih.govacs.org The demand for new chiral amino building blocks is driven by the need to expand the chemical space for drug discovery. nih.gov Chiral amines are not only incorporated into the final drug structure but are also used as resolving agents, chiral auxiliaries, or as starting materials for the synthesis of more complex molecules. nih.gov The (R)- and (S)-enantiomers of N-methyltetrahydrofuran-3-amine and its hydrochloride salt are available as chiral building blocks for asymmetric synthesis. bldpharm.comsynblock.comlookchem.com

Applications in Drug Discovery for Specific Disease Pathways (from related compounds)

Derivatives of tetrahydrofuran and related cyclic amines are being investigated for their therapeutic potential in a range of diseases.

Research into Thrombin/Factor Xa Inhibition

Thrombin and Factor Xa are critical enzymes in the blood coagulation cascade, making them key targets for the development of new anticoagulants. nih.govnih.gov Research into novel inhibitors has explored a variety of chemical scaffolds. While direct studies on N-methyltetrahydrofuran-3-amine in this area are not prominent, the use of amine-containing heterocyclic structures is relevant. For example, anthranilamide derivatives have been studied as Factor Xa inhibitors. nih.gov The general approach involves designing small molecules that can fit into the active sites of these enzymes and block their activity. nih.gov The development of potent and orally bioavailable Factor Xa inhibitors has been a significant goal in this field. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| Isoxazoline derivatives | Factor Xa | Led to potent inhibitors with a single basic group. nih.gov |

| Pyrazole derivatives | Factor Xa | Resulted in inhibitors with picomolar affinity. nih.gov |

| N2-Thiophenecarbonyl- and N2-tosylanthranilamides | Thrombin and Factor Xa | Showed concentration-dependent prolongation of clotting times and inhibited enzyme activities. nih.gov |

Studies Related to Alzheimer's and Parkinson's Disease (via related mechanisms)

The tetrahydrofuran scaffold is a component of molecules designed to target pathways in neurodegenerative diseases like Alzheimer's and Parkinson's.

In Alzheimer's disease research, one of the major therapeutic strategies is the inhibition of the β-secretase (BACE1) enzyme to prevent the formation of amyloid-β plaques. nih.govresearchgate.net Numerous BACE1 inhibitors have been developed incorporating various heterocyclic scaffolds. nih.gov For instance, Elenbecestat, a BACE1 inhibitor that reached clinical trials, contains a tetrahydrofuran-like moiety within its complex structure. nih.gov The design of such inhibitors often relies on structure-based approaches to optimize their interaction with the active site of BACE1, which includes the key aspartic acid residues Asp32 and Asp228. nih.gov

In the context of Parkinson's disease, which involves the degeneration of dopamine neurons, research has explored various neuroprotective strategies. nih.gov While direct applications of N-methyltetrahydrofuran-3-amine are not specified, related heterocyclic compounds are under investigation. For example, pyrrolidine (B122466) derivatives have been developed to treat neurodegenerative and other central nervous system disorders. nih.gov The amine functional group is a common feature in many neurotoxins and therapeutic agents that interact with the nervous system. nih.gov

| Disease | Target/Mechanism | Related Compound Type/Finding |

| Alzheimer's Disease | BACE1 Inhibition | Elenbecestat, a BACE1 inhibitor containing a tetrahydrofuran-like ring, showed efficacy in reducing Aβ levels. nih.gov |

| Alzheimer's Disease | BACE1 Inhibition | Aminohydantoin and aminothiazine derivatives have been reported as potent BACE1 inhibitors. nih.gov |

| Parkinson's Disease | Neuroprotection | Pyrrolidine derivatives have shown promise in treating neurodegenerative illnesses. nih.gov |

| Neurodegenerative Diseases | Multiple Targets | Sulfur-containing heterocycles (e.g., thiophene, thiazole) and oxygen-containing heterocycles are important in drug development for these conditions. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of N-methyltetrahydrofuran-3-amine in solution. Analysis of various NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of N-methyltetrahydrofuran-3-amine provides detailed information about the electronic environment of each proton and their spatial relationships. The tetrahydrofuran (B95107) ring exists in a puckered conformation, and the presence of two substituents at position 3 (the methylamino group) and the inherent asymmetry lead to a complex spectrum where most protons are chemically non-equivalent.

The key proton signals include those from the N-methyl group, the proton on the nitrogen (N-H), the methine proton at the C3 position, and the diastereotopic protons on the C2, C4, and C5 carbons of the tetrahydrofuran ring. The N-methyl group typically appears as a singlet, though it can be split into a doublet by the N-H proton under specific conditions (e.g., in ultra-pure samples or non-exchanging solvents). docbrown.infodocbrown.info The protons on the tetrahydrofuran ring exhibit complex multiplet patterns due to spin-spin coupling with adjacent protons. The stereochemical relationship (cis/trans) between the substituents would significantly influence the chemical shifts and coupling constants of the ring protons, allowing for the differentiation of diastereomers.

Table 1: Predicted ¹H NMR Chemical Shifts for N-methyltetrahydrofuran-3-amine Predicted values are based on typical shifts for similar structural motifs like tetrahydrofuran and N-alkyl amines. docbrown.inforesearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ring Protons (C2, C4, C5) | 3.5 - 4.2 | Multiplet (m) | Diastereotopic protons result in complex splitting patterns. |

| Methine Proton (C3-H) | 2.8 - 3.4 | Multiplet (m) | Coupled to protons on C2 and C4. |

| N-Methyl Protons (N-CH₃) | 2.3 - 2.5 | Singlet (s) | Sharp signal characteristic of a methyl group on a nitrogen. |

| Amine Proton (N-H) | 1.0 - 2.5 | Broad Singlet (br s) | Chemical shift is variable and depends on concentration and solvent. |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For N-methyltetrahydrofuran-3-amine, five distinct signals are expected, corresponding to the four unique carbons of the tetrahydrofuran ring and the one carbon of the N-methyl group. The chemical shifts are indicative of the carbon type (e.g., C-O, C-N, or C-C). The carbon attached to the nitrogen (C3) and those attached to the ring oxygen (C2 and C5) are typically found further downfield. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for N-methyltetrahydrofuran-3-amine Predicted values are based on data for tetrahydrofuran and related amine structures. researchgate.netchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 68 - 72 |

| C5 | 67 - 70 |

| C3 | 58 - 65 |

| C4 | 30 - 38 |

| N-CH₃ | 33 - 38 |

To resolve ambiguities from 1D spectra, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are used to differentiate between carbon types. CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent. This would confirm the assignments of the N-CH₃ (positive), C3 (positive), and the C2, C4, and C5 methylene (B1212753) groups (negative).

2D NMR: Two-dimensional NMR experiments map out correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of the proton network within the tetrahydrofuran ring (e.g., H2-H3, H3-H4, H4-H5).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which carbon signal corresponds to the N-methyl protons. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of N-methyltetrahydrofuran-3-amine and for gaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the analysis of N-methyltetrahydrofuran-3-amine, an LC method, often using a reversed-phase or HILIC column, separates the target compound from impurities, unreacted starting materials, and reaction byproducts. ambeed.combldpharm.com

As the separated components elute from the LC column, they are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. For N-methyltetrahydrofuran-3-amine (molecular weight: 101.15 g/mol ), the primary ion observed in positive ion mode would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 102.16. The purity of the sample is assessed by integrating the area of the peak corresponding to the product in the chromatogram relative to the total peak area.

Tandem mass spectrometry (MS-MS) provides deeper structural insight by analyzing the fragmentation of a selected parent ion. In an MS-MS experiment, the [M+H]⁺ ion of N-methyltetrahydrofuran-3-amine (m/z 102.16) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions (daughter ions).

The fragmentation pattern is characteristic of the molecule's structure. For aliphatic and cyclic amines, a dominant fragmentation mechanism is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.org The proposed fragmentation pathways for N-methyltetrahydrofuran-3-amine would help to confirm the connectivity of the atoms. researchgate.netnih.gov

Table 3: Plausible MS-MS Fragmentation of N-methyltetrahydrofuran-3-amine ([M+H]⁺ = m/z 102.16)

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 102.16 | 85.13 | NH₃ (Ammonia) | Loss of the amine group. |

| 102.16 | 72.08 | CH₂O (Formaldehyde) | Ring opening followed by loss of the C2-oxygen segment. |

| 102.16 | 58.07 | C₂H₄O (Ethylene Oxide) | Ring cleavage at C2-C3 and C4-C5, followed by loss of the C4-C5-O segment. |

| 102.16 | 44.05 | C₃H₆O | Alpha-cleavage involving loss of the propenal radical after ring opening. |

Analysis of these fragmentation pathways provides strong corroborating evidence for the structure assigned by NMR spectroscopy. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of N-methyltetrahydrofuran-3-amine, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its tertiary amine and cyclic ether functionalities.

The identification of N-methyltetrahydrofuran-3-amine relies on the presence of specific vibrational modes. As a tertiary amine, it is distinguished by the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines. rockymountainlabs.com The key spectral features for N-methyltetrahydrofuran-3-amine would be the C-N stretching of the aliphatic amine and the C-O-C stretching of the tetrahydrofuran ring. spectroscopyonline.comacs.org The C-H stretching vibrations of the methyl and methylene groups on the tetrahydrofuran ring would also be prominent. rockymountainlabs.com

Detailed analysis of the FTIR spectrum allows for the confirmation of the compound's core structure. The C-N stretching vibration for a saturated tertiary amine is typically found in the 1250-1020 cm⁻¹ region. acs.org The cyclic ether (tetrahydrofuran) is characterized by a strong C-O-C asymmetric stretching band, generally appearing in the 1150-1070 cm⁻¹ range. The presence of a methyl group attached to the nitrogen may also give rise to a specific C-H symmetric stretching vibration just below 2800 cm⁻¹. spectroscopyonline.com

The following table summarizes the expected characteristic FTIR absorption bands for the functional groups present in N-methyltetrahydrofuran-3-amine.

Table 1: Characteristic FTIR Absorption Bands for N-methyltetrahydrofuran-3-amine

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Cyclic Ether (THF) | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

| Alkane | C-H Stretch (methyl & methylene) | 2960 - 2850 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For N-methyltetrahydrofuran-3-amine, which contains a chiral center at the C3 position of the tetrahydrofuran ring, single-crystal X-ray crystallography would be the ideal method to unambiguously determine its absolute configuration as either (R) or (S). The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. sigmaaldrich.com This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be precisely determined.

To date, a specific crystal structure for N-methyltetrahydrofuran-3-amine has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would yield critical structural parameters. This data is fundamental for understanding the molecule's spatial arrangement and its potential interactions in a biological or chemical system. The analysis would also reveal the preferred conformation of the tetrahydrofuran ring, which typically adopts an envelope or twist conformation.

Should a crystallographic study be performed, the resulting data would be presented in a standardized format, as exemplified in the table below, which outlines the type of information that would be obtained.

Table 2: Representative Crystallographic Data Obtainable for N-methyltetrahydrofuran-3-amine

| Parameter | Description |

|---|---|

| Chemical Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal |

| Volume | The volume of the unit cell |

| Z | The number of molecules in the unit cell |

| Density (calculated) | The calculated density of the crystal |

| Bond lengths and angles | Precise measurements of all interatomic distances and angles |

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Simulations

There is no available research detailing the use of N-methyltetrahydrofuran-3-amine in molecular docking studies. Therefore, information regarding its binding affinity, interaction modes with specific protein targets, or key amino acid residues involved in potential binding is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

No published studies were found that have performed molecular dynamics simulations on N-methyltetrahydrofuran-3-amine. As a result, there is no data on its conformational landscape in different environments, the stability of its potential conformers, or the kinetics of its binding to any biological target.

Quantum Chemistry Calculations for Electronic Structure and Reactivity

While Density Functional Theory (DFT) is a common method for studying the electronic properties of molecules, no specific DFT studies on N-methyltetrahydrofuran-3-amine have been published.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

There are no available data on the calculated ground state properties, such as optimized geometry, electronic energy, or orbital energies (HOMO/LUMO), for N-methyltetrahydrofuran-3-amine. Similarly, the energetics of reactions involving this compound have not been reported.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

No theoretical predictions of the NMR or IR spectra of N-methyltetrahydrofuran-3-amine based on quantum chemical calculations have been found in the literature.